2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLENFLGDRYZRJC-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chlorine atom in the acetamide moiety undergoes nucleophilic substitution reactions:
-
Ammonolysis : Reaction with ammonia or primary amines (e.g., methylamine) in THF replaces chlorine with an amine group, forming secondary acetamides .
-
Alkoxy Substitution : Treatment with sodium methoxide/ethanol substitutes chlorine with methoxy groups .
Example :
Reactivity of the Exocyclic Methylidene Group
The 5-[(2-fluorophenyl)methylidene] group participates in cycloaddition and oxidation reactions:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered heterocycles .
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methylidene group converts to a ketone, yielding 5-(2-fluorobenzoyl)-2,4-thiazolidinedione derivatives .
Oxidation Data :
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C | 5-(2-fluorobenzoyl)-thiazolidinedione | 40–45% |
| O₃/DMS | −78°C | Ozonolysis derivatives | 30–35% |
Catalytic Modifications and Isomerization
The compound undergoes metal-catalyzed transformations:
-
Rhodium-Catalyzed Isomerization : Using Rh₂(OAc)₄, the methylidene group isomerizes to form α,β-unsaturated ketones .
-
Acid-Catalyzed Rearrangements : In the presence of p-TsOH, hydride shifts produce β-enamino esters .
Isomer Distribution :
| Catalyst | Major Product | Ratio (Major:Minor) |
|---|---|---|
| Rh₂(OAc)₄ | E-α-phenyl-β-enamino ester | 91:9 |
| p-TsOH | Z-α-phenyl-β-enamino ester | 95:5 |
Condensation and Cyclization Reactions
The thiazolidinone ring facilitates further heterocycle formation:
-
Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) forms bis-arylidene derivatives .
-
Ring Expansion : Reaction with 1,3-bromochloropropane and K₂CO₃ yields seven-membered sultam derivatives .
Cyclization Example :
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antidiabetic agent . Research indicates that derivatives of thiazolidinediones, a class of compounds related to 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide, exhibit significant activity in modulating glucose metabolism and improving insulin sensitivity. For instance, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of this compound. Its structure allows it to interact with bacterial cell walls or metabolic pathways, potentially leading to the development of new antibiotics. In vitro assays have shown promising results against various strains of bacteria, suggesting that modifications to the thiazolidine core can enhance efficacy .
Anticancer Research
In the realm of oncology , compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth. For example, studies on related thiazolidinediones have demonstrated their capacity to downregulate anti-apoptotic proteins and promote cell cycle arrest in various cancer cell lines .
Case Studies and Research Findings
Several case studies provide insight into the applications of this compound:
- Diabetes Management : A study involving a series of thiazolidinedione derivatives showed that modifications to the acetamide group could enhance PPARγ activation and improve glycemic control in diabetic animal models .
- Antimicrobial Efficacy : In a comparative study of various synthesized thiazolidinedione derivatives, one derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
- Cancer Treatment : Research demonstrated that a derivative similar to this compound induced apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene ring at the 5-position of the thiazolidinone core is critical for biological activity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and binding to hydrophobic enzyme pockets .
- Methoxy/ethoxy groups improve solubility and modulate cytotoxicity. For example, 3,4,5-trimethoxy analogs exhibit potent anticancer activity due to enhanced membrane permeability .
Side-Chain Modifications
The chloroacetamide side chain influences pharmacokinetics and target selectivity:
Key Observations :
- Thioxo groups improve metal-binding capacity, relevant for enzyme inhibition .
- Phenoxy substituents (e.g., 2-fluoro-phenoxy) enhance antiproliferative effects by interacting with DNA topoisomerases .
Physicochemical and Spectral Comparisons
Biological Activity
The compound 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a thiazolidin derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anti-cancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 329.79 g/mol
- Functional Groups : Contains a chloro group, thiazolidine ring, and a fluorophenyl moiety.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing thiazolidine rings can inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluating several thiazolidin derivatives reported that certain modifications on the thiazolidine ring enhance cytotoxicity against human cancer cells. Specifically, compounds with electron-withdrawing groups at strategic positions demonstrated increased activity (IC values ranging from 10 to 30 µM) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 15 |
| Compound B | WM793 (melanoma) | 20 |
| Compound C | A431 (epidermoid carcinoma) | 18 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazolidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies demonstrated that certain thiazolidin derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
Enzyme Inhibition
Enzyme inhibition studies reveal that thiazolidine compounds can act as effective inhibitors of various enzymes. For example, compounds similar to the one have been studied for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production.
- Enzyme Inhibition Data : The most potent derivative from related studies showed an IC of 3.17 µM against mushroom tyrosinase, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC = 15.91 µM) .
The biological activity of this compound is largely attributed to its structural features. The presence of the thiazolidine ring is critical for its interaction with biological targets:
- Cytotoxicity Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function by inhibiting specific enzymes involved in cell wall integrity.
- Enzyme Interaction : Molecular docking studies suggest that the compound interacts with key residues in the active site of target enzymes, which could explain its inhibitory effects .
Q & A
Q. What spectroscopic methods are most reliable for confirming the structural integrity of the methylidene and thiazolidinone moieties in this compound?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) stretches (~1735 cm⁻¹ for thiazolidinone dione) and C=C absorption (~1595 cm⁻¹ for the methylidene group) . Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic protons (δ 6.5–8.0 ppm for fluorophenyl) and thiazolidinone CH2/CH3 groups (δ 2.5–4.5 ppm). For example, the methylidene proton appears as a singlet near δ 7.2–7.5 ppm due to conjugation with the fluorophenyl ring .
Q. What is the standard synthetic route for this compound, and what reagents are typically employed?
- Methodological Answer : A common approach involves condensing 5-(substituted-benzylidene)-2,4-thiazolidinedione derivatives with chloroacetylated intermediates. For instance, details a protocol using potassium carbonate in DMF to facilitate nucleophilic substitution between 5-(fluorophenylmethylidene)-2,4-thiazolidinedione and 2-chloro-N-substituted acetamide. Reaction completion is monitored via TLC, followed by aqueous workup to isolate the product .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to suppress byproduct formation during synthesis?
- Methodological Answer : Byproduct formation (e.g., dimeric species like compound 3 in ) can be minimized by:
- Controlling stoichiometry : Use a 1:1.5 molar ratio of thiazolidinedione to chloroacetylated reagent to avoid excess reactive intermediates .
- Temperature modulation : Maintain room temperature to prevent thermal degradation or side reactions.
- Purification strategies : Employ column chromatography with ethyl acetate/hexane gradients to separate byproducts early in the workflow .
Q. How should discrepancies between experimental NMR data and computational predictions be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
- Solvent correction : Compare experimental shifts in deuterated DMSO or CDCl3 with density functional theory (DFT)-calculated shifts in the same solvent.
- 2D NMR validation : Use HSQC and HMBC to confirm carbon-proton correlations, especially for ambiguous methylidene or acetamide signals .
- Impurity profiling : Conduct LC-MS to detect trace byproducts that may skew integration values .
Q. What in vivo models are appropriate for evaluating hypoglycemic activity, and how should dosing regimens be designed?
- Methodological Answer : highlights Wistar albino mice as a model for hypoglycemic studies. Key considerations include:
- Dosage : Start with 50–100 mg/kg/day, administered orally, and adjust based on blood glucose monitoring via glucometer.
- Controls : Include metformin (150 mg/kg) as a positive control.
- Toxicity screening : Perform acute toxicity assays (OECD 423) to establish safe dosing ranges before chronic studies .
Q. How can structure-activity relationship (SAR) studies be systematically designed for fluorophenyl ring modifications?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 3-, 4-, or 5-positions of the fluorophenyl ring ( ).
- Biological assays : Test analogs for target activity (e.g., α-glucosidase inhibition) and logP measurements to correlate hydrophobicity with efficacy.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like PPARγ .
Data Contradiction and Validation
Q. How can conflicting IR data for carbonyl stretches in similar compounds be reconciled?
- Methodological Answer : Variations in C=O absorption (e.g., 1735 cm⁻¹ vs. 1710 cm⁻¹) may arise from crystal packing or hydrogen bonding. To validate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
